molecular formula C37H44N6Na2O10S2 B1663532 Bilirubin conjugate CAS No. 68683-34-1

Bilirubin conjugate

Cat. No. B1663532
CAS RN: 68683-34-1
M. Wt: 842.9 g/mol
InChI Key: IQKDYMAMJBFOQJ-MWABKKRNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives . It is excreted from the liver in bile or is converted to urobilinogen and excreted in the urine as urobilin or in the feces as stercobilin .


Synthesis Analysis

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble .


Molecular Structure Analysis

Bilirubin is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . The presence in bile of “alkali-stable” noncarbohydrate conjugates of bilirubin remains controversial . Evidence adduced in favor of the existence of a sulfate conjugate includes chromatographic and optical-spectrum similarities between azo pigments supposedly derived from a natural bilirubin sulfate and those prepared from a synthetic bilirubin sulfate of unknown structure .


Chemical Reactions Analysis

In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .


Physical And Chemical Properties Analysis

Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives .

Scientific Research Applications

Membrane Transporters for Bilirubin

Bilirubin, a highly hydrophobic tetrapyrrole, binds to plasma albumin and is conjugated in the liver to glucuronic acid, forming water-soluble glucuronides. This study provides a comprehensive review of the membrane transporters for bilirubin and its conjugates, which are crucial for understanding the uptake of bilirubin from blood into the liver and its excretion in urine and bile. It highlights 19 identified membrane transporters, demonstrating their biological importance in the daily production and processing of bilirubin in normal adults (Čvorović & Passamonti, 2017).

Therapeutic Application of Bilirubin Nanoparticles

Bilirubin, once considered toxic, is now recognized as a powerful endogenous antioxidant. This review covers the theranostic (therapeutic and diagnostic) applications of bilirubin-conjugated nanoparticles. It discusses the construction of nanoparticulate bilirubin systems, their mechanisms of therapeutic action, drug delivery, and imaging potential, shedding light on their translational future in therapy and diagnosis (Yao et al., 2020).

Bilirubin in Hepatocellular Carcinoma Cell Culture

This research compares bilirubin glucuronidation activity in 2D- and 3D-cultured human hepatocellular carcinoma HepG2 cells. It examines the conjugation process, primarily catalyzed by UDP-glucuronosyltransferases (UGT) 1A1, and its implications for drug metabolism and liver function. The study demonstrates the efficiency of 3D-cultured hepatoma for evaluating bilirubin metabolism properties, which is significant for understanding liver disease and drug interactions (Hirano et al., 2020).

Bilirubin in Health and Disease

This paper discusses the role of unconjugated bilirubin (UCB) as a potent endogenous antioxidant substance. It explores its protective effects against diseases associated with increased oxidative stress, including cardiovascular diseases and cancer. The study suggests targeting bilirubin metabolism as a potential therapeutic approach for various conditions (Gazzin et al., 2016).

Development of Bil

irubin Determination MethodsThis research provides an overview of the methods for determining serum bilirubin levels, crucial for diagnosing many diseases and metabolic disorders. It discusses conventional spectroscopy-based analytical methods, sophisticated instrument-based methods, and portable low-cost systems for point-of-care settings. This comprehensive review emphasizes the importance of reliable, rapid, and sensitive bilirubin determination methods (Ngashangva, Bachu, & Goswami, 2019).

Bilirubin as a Cardiometabolic Signaling Molecule

Exploring bilirubin's role beyond being a marker for hepatic disease, this study highlights its cardio and metabolic protective factors. It delves into bilirubin's history, production, and metabolism, focusing on its beneficial effects on cardiovascular and metabolic diseases. The review discusses the potential of bilirubin as a therapeutic target for these conditions (Hinds & Stec, 2018).

Safety And Hazards

Bilirubin Conjugate (sodium salt) is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Bilirubin is clinically confirmed as a biomarker for liver health and has been utilized to implement the prognostic systems for cirrhosis and hyperbilirubinemia . A better understanding of bilirubin’s hormonal function may explain why hypobilirubinemia might be deleterious . Research directions that could generate treatment possibilities for patients with hypobilirubinemia, such as targeting of pathways that regulate its production or turnover or the newly designed bilirubin nanoparticles .

properties

IUPAC Name

disodium;2-[3-[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17+,31-18+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKDYMAMJBFOQJ-KPUSBRQXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C/4\C(=C(C(=O)N4)C=C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bilirubin conjugate

CAS RN

68683-34-1
Record name Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bilirubin conjugate
Reactant of Route 2
Reactant of Route 2
Bilirubin conjugate
Reactant of Route 3
Bilirubin conjugate
Reactant of Route 4
Bilirubin conjugate
Reactant of Route 5
Reactant of Route 5
Bilirubin conjugate
Reactant of Route 6
Reactant of Route 6
Bilirubin conjugate

Citations

For This Compound
633
Citations
ER Gordon, CA Goresky, TH Chang… - Biochemical …, 1976 - portlandpress.com
… Separation of the bile pigmentsfound in bile Our aim was to characterize the major bilirubin conjugate present in bile. The preponderant dipyrrolic azopigment (5 is formed by the schism …
Number of citations: 101 portlandpress.com
BT Doumas, TW Wu, KC Poon… - Clinical …, 1985 - academic.oup.com
Using liquid chromatography, nuclear magnetic resonance spectroscopy, and elemental analyses, we verified that a commercially available synthetic bilirubin conjugate is …
Number of citations: 41 academic.oup.com
JD Ostrow, NH Murphy - Biochemical Journal, 1970 - portlandpress.com
… bile or as a purified bilirubin-conjugate preparation. After incubation in … of bilirubin-conjugate preparation was processed similarly. … Each rat received both fractions of bilirubin conjugate …
Number of citations: 120 portlandpress.com
JR Chowdhury, NR Chowdhury - Seminars in liver disease, 1983 - thieme-connect.com
… In contrast, in most hepatocellular diseases, bilirubin rnonoglucuronide is the predominant bilirubin conjugate in serum.lo5 In severe obstruction of the bile ducts, as in carcinoma of the …
Number of citations: 24 www.thieme-connect.com
MW Neubrand, MC Carey, TM Laue - Biochemistry, 2015 - ACS Publications
The solution behavior of bilirubin ditaurate (BDT), the first naturally occurring conjugated bile pigment to be physically and chemically characterized, was assessed in aqueous solution …
Number of citations: 4 pubs.acs.org
H Etter-Kjelsaas, CC Kuenzle - … et Biophysica Acta (BBA)-Protein Structure, 1975 - Elsevier
… In conclusion, the isolated peptide can be said to be an alkali-stable bilirubin conjugate that appears to be the first biliprotein detected in humans, previous findings in the animal …
Number of citations: 12 www.sciencedirect.com
M Kaplan, M Muraca, C Hammerman, MT Vilei… - …, 1998 - publications.aap.org
… 3.serum bilirubin conjugate determinations with tests involving alkaline methanolysis, by which bilirubin mono- and disugar conjugates were converted to the corresponding mono- and …
Number of citations: 57 publications.aap.org
W Spivak - Pediatric Annals, 1985 - journals.healio.com
… Although conjugated bilirubin is cleared by the kidneys, this covalently linked bilirubin conjugate is not, similar to the way unconjugated bilirubin non-covalently linked to albumin is not …
Number of citations: 11 journals.healio.com
CJ Mullon, R Langer - Clinical chemistry, 1987 - academic.oup.com
A new, simple, and rapid assay for conjugated bilirubin that does not require serum-matrix standards was developed by using the enzyme bilirubin oxidase (EC 1.3.3.5). This procedure …
Number of citations: 38 academic.oup.com
CA Goresky, ER Gordon, EA Shaffer… - Clinical Science and …, 1978 - portlandpress.com
1. Intravenous doses of bilirubin (3.4 μmol/kg) were given to normal subjects and patients with Gilbert's syndrome. Both groups displayed an identical initial disappearance of a …
Number of citations: 59 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.